tert-Butyl (2-((4-aminophenyl)amino)-2-oxoethyl)carbamate
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Overview
Description
tert-Butyl (2-((4-aminophenyl)amino)-2-oxoethyl)carbamate is a chemical compound with the molecular formula C16H25N3O2. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-((4-aminophenyl)amino)-2-oxoethyl)carbamate can be achieved through a multi-step process. One common method involves the reaction of aniline with formaldehyde to form an aminomethyl compound. This intermediate is then reacted with tert-butyl chloroformate to yield the final product .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2-((4-aminophenyl)amino)-2-oxoethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens and alkylating agents are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
tert-Butyl (2-((4-aminophenyl)amino)-2-oxoethyl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl (2-((4-aminophenyl)amino)-2-oxoethyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A simpler carbamate derivative with similar chemical properties.
Ethyl (4-aminophenyl)carbamate: Another carbamate derivative with different substituents.
N-Boc-hydroxylamine: A related compound used in similar applications.
Uniqueness
tert-Butyl (2-((4-aminophenyl)amino)-2-oxoethyl)carbamate is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. This versatility makes it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
tert-butyl N-[2-(4-aminoanilino)-2-oxoethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-13(2,3)19-12(18)15-8-11(17)16-10-6-4-9(14)5-7-10/h4-7H,8,14H2,1-3H3,(H,15,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFAIQOGCCIZPAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)NC1=CC=C(C=C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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